molecular formula C21H24N4O5S B10988888 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B10988888
M. Wt: 444.5 g/mol
InChI Key: NXUXLRQRKFVTBP-UHFFFAOYSA-N
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Description

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopenta[d][1,3]thiazole ring and an imidazolidinyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the cyclopenta[d][1,3]thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The imidazolidinyl group is then introduced through a series of condensation reactions, often involving the use of reagents such as carbodiimides or activated esters.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets, which could be useful in drug discovery and development.

    Industry: It can be utilized in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity or function. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE: shares similarities with other compounds containing cyclopenta[d][1,3]thiazole and imidazolidinyl groups.

    N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE: can be compared to other thiazole derivatives and imidazolidinyl compounds in terms of structure, reactivity, and applications.

Uniqueness

The uniqueness of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H24N4O5S/c1-29-15-7-6-12(10-16(15)30-2)8-9-25-19(27)14(23-21(25)28)11-18(26)24-20-22-13-4-3-5-17(13)31-20/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,23,28)(H,22,24,26)

InChI Key

NXUXLRQRKFVTBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=NC4=C(S3)CCC4)OC

Origin of Product

United States

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